molecular formula C5H7ClN4 B022906 2-Amidinopyrimidine hydrochloride CAS No. 138588-40-6

2-Amidinopyrimidine hydrochloride

Cat. No. B022906
Key on ui cas rn: 138588-40-6
M. Wt: 158.59 g/mol
InChI Key: LZIYBABLVXXFGZ-UHFFFAOYSA-N
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Patent
US06274734B1

Procedure details

The process of the present invention is especially useful for the preparation of 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidine-2-yl)-pyrimidine-4-yl-benzenesulphonamide (bosentan). For the preparation of this compound 2-cyanopyrimidine is prepared as described above and converted into pyrimidin-2-carboxamidine hydrochloride by means of NH3/NH4Cl in a sodium methanolate/methanol solution. This compound is converted in the presence of sodium methanolate with diethyl (o-methoxy-phenoxy-malonate) into rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione. The obtained product is reacted with N,N-diisopropyl-N-ethylamine and phosphorus pentachloride to give 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This substance is then reacted with p-tert.butylbenzenesulphonamide to give 4-tert.butyl-N-6-chloro-5-[2-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-benzenesulphonamide and further reacted with sodium ethylene glycolate to give 4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl-benzenesulphonamide (bosentan).
[Compound]
Name
4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidine-2-yl)-pyrimidine-4-yl-benzenesulphonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
NH3 NH4Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methanolate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(C1N=CC=CN=1)#N.[ClH:9].N1C=CC=NC=1C(N)=N.N.[NH4+].[Cl-:21].C[O-].[Na+].CO.C[O-].[Na+].COC1C=CC=CC=1OC(C(OCC)=O)C(OCC)=O.[CH3:50][O:51][C:52]1[CH:72]=[CH:71][CH:70]=[CH:69][C:53]=1[O:54][CH:55]1[C:60](=O)[NH:59][CH:58]([C:62]2[N:67]=[CH:66][CH:65]=[CH:64][N:63]=2)[NH:57][C:56]1=O.C(N(C(C)C)CC)(C)C.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:9][C:60]1[C:55]([O:54][C:53]2[CH:69]=[CH:70][CH:71]=[CH:72][C:52]=2[O:51][CH3:50])=[C:56]([Cl:21])[N:57]=[C:58]([C:62]2[N:67]=[CH:66][CH:65]=[CH:64][N:63]=2)[N:59]=1 |f:1.2,3.4.5,6.7.8,9.10|

Inputs

Step One
Name
4-tert.butyl-N-6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(pyrimidine-2-yl)-pyrimidine-4-yl-benzenesulphonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=C(N=CC=C1)C(=N)N
Step Four
Name
NH3 NH4Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.[NH4+].[Cl-]
Step Five
Name
sodium methanolate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Step Six
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OC(C(=O)OCC)C(=O)OCC)C=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OC2C(NC(NC2=O)C2=NC=CC=N2)=O)C=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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